1-Acetyl-1-ethylcyclopropane

Vue d'ensemble

Description

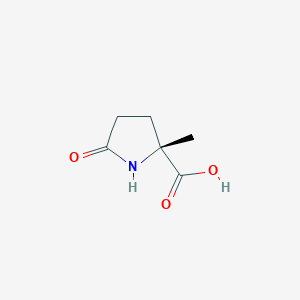

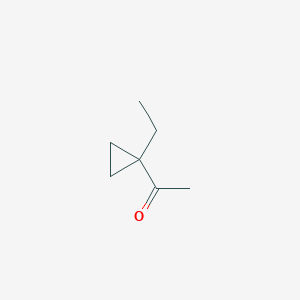

1-Acetyl-1-ethylcyclopropane is a derivative of cyclopropane, which is a cyclic hydrocarbon . Cyclopropane is the smallest cycloalkane and is characterized by a ring of carbon atoms . The carbon atoms in cyclopropane are single bonded to other atoms, making it a saturated hydrocarbon . The 1-acetyl-1-ethylcyclopropane molecule would therefore contain an acetyl group (CH3CO) and an ethyl group (C2H5) attached to the cyclopropane ring .

Synthesis Analysis

The synthesis of cyclopropane derivatives often involves the formation of a carbene and its addition to a double bond . This could potentially be a method for synthesizing 1-acetyl-1-ethylcyclopropane, although specific synthesis methods for this compound were not found in the available literature.Applications De Recherche Scientifique

Application in Ethylene Perception and Plant Ripening

1-Acetyl-1-ethylcyclopropane is closely related to compounds like 1-methylcyclopropene (1-MCP), which have significant implications in the study of ethylene perception in plants. Research has demonstrated that 1-MCP, a blocker of ethylene perception, can profoundly affect the ripening and senescence of fruits and vegetables. It has been particularly influential in the apple industry, where its application has led to better maintenance of product quality during storage (Watkins, 2006). Additionally, the broader understanding of ethylene's role in plant physiology and developmental processes has been enhanced by studies involving 1-MCP and similar compounds (Blankenship & Dole, 2003).

Role in Ethylene-Independent Plant Signaling

Research has also explored the role of related compounds in ethylene-independent plant signaling. For example, 1-Aminocyclopropane-1-carboxylic acid (ACC), which is structurally similar to 1-Acetyl-1-ethylcyclopropane, has been identified as a precursor to ethylene and is involved in various plant development processes independent of ethylene biosynthesis (Polko & Kieber, 2019). This finding opens new pathways for understanding plant growth regulation beyond the ethylene pathway.

Insights into Enzym

atic Activities and Metabolic PathwaysInvestigations into the enzymatic activities related to ethylene synthesis have been enhanced by the study of compounds similar to 1-Acetyl-1-ethylcyclopropane. For example, the updated methodologies for analyzing metabolites and enzyme activities in the ethylene biosynthesis pathway have been developed using 1-Aminocyclopropane-1-carboxylic acid (ACC), a key compound in ethylene production (Bulens et al., 2011). This includes the measurement of ACC itself, which is crucial for understanding the nuances of ethylene biosynthesis and its impact on plant growth and development.

Impact on Postharvest Quality of Fruits and Vegetables

1-MCP, closely related to 1-Acetyl-1-ethylcyclopropane, has been studied extensively for its impact on the postharvest quality of various fruits and vegetables. Its application as an ethylene action inhibitor can significantly extend the shelf life and maintain the quality of climacteric and non-climacteric fruits. This has implications for reducing waste and improving the economic value of agricultural produce (Li et al., 2016).

Ethylene Biosynthesis and Plant Stress Responses

Studies have also focused on the role of ACC and related compounds in plant stress responses. The understanding of ethylene biosynthesis, particularly the conversion of ACC to ethylene, is crucial in elucidating how plants respond to various biotic and abiotic stress factors. This knowledge is pivotal for developing strategies to enhance plant resilience and productivity under stress conditions (Zanetti et al., 2002).

Future Research and Agronomic Applications

Emerging research points towards a more complex role of ACC and related compounds, beyond just being precursors to ethylene. There is increasing evidence suggesting the potential of ACC as an ethylene-independent signal, which could have significant agronomic applications. This opens up new research avenues for understanding ACC transport and its broader implications in plant physiology and crop management (Vanderstraeten & Van Der Straeten, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

1-(1-ethylcyclopropyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-7(4-5-7)6(2)8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBYIERHAQOMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557302 | |

| Record name | 1-(1-Ethylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-1-ethylcyclopropane | |

CAS RN |

16278-12-9 | |

| Record name | 1-(1-Ethylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride](/img/structure/B3379471.png)

![3,5-dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3379477.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine](/img/structure/B3379498.png)

![[3-(Hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B3379513.png)